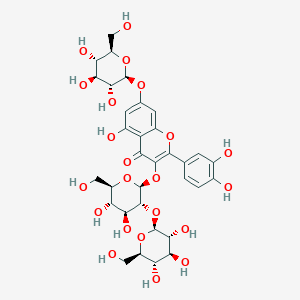

Quercetin-3-O-sophoroside-7-O-glucoside

Description

Propriétés

Formule moléculaire |

C33H40O22 |

|---|---|

Poids moléculaire |

788.7 g/mol |

Nom IUPAC |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C33H40O22/c34-6-15-19(40)23(44)26(47)31(51-15)49-10-4-13(39)18-14(5-10)50-28(9-1-2-11(37)12(38)3-9)29(22(18)43)54-33-30(25(46)21(42)17(8-36)53-33)55-32-27(48)24(45)20(41)16(7-35)52-32/h1-5,15-17,19-21,23-27,30-42,44-48H,6-8H2/t15-,16-,17-,19-,20-,21-,23+,24+,25+,26-,27-,30-,31-,32+,33+/m1/s1 |

Clé InChI |

MSUZWPXKWROYDK-JGPRCQAHSA-N |

SMILES isomérique |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O |

SMILES canonique |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Quercetin-3-O-sophoroside-7-O-glucoside: Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Quercetin-3-O-sophoroside-7-O-glucoside, a complex flavonoid glycoside. It details its natural sources with quantitative data, outlines methodologies for its extraction, isolation, and quantification, and explores its potential biological activities through the lens of relevant signaling pathways.

Natural Sources and Quantitative Analysis

This compound has been identified in a variety of plant species. Notably, quantitative analysis has been performed on several species within the Ardisia and Damnacanthus genera, revealing varying concentrations of this compound.

Table 1: Quantitative Data of this compound in Various Plant Sources

| Plant Species | Plant Part | Concentration (mg/100g dry weight) |

| Ardisia crenata (Red Berry Leaf) | Leaves | 15.3 ± 0.5 |

| Ardisia crenata (White Berry Leaf) | Leaves | 12.8 ± 0.9 |

| Ardisia japonica | Leaves | 8.7 ± 0.3 |

| Ardisia pusilla | Leaves | 10.1 ± 0.6 |

| Damnacanthus major | Leaves | 5.2 ± 0.2 |

| Damnacanthus indicus | Leaves | 7.9 ± 0.4 |

| Brasica rapa var. rapa | Leaves | Present |

| Nasturtium officinale | - | Reported |

| Ranunculus sphaerospermum | - | Reported |

Experimental Protocols

Extraction and Preparative Isolation of this compound

The following protocol outlines a general yet detailed workflow for the extraction and preparative isolation of this compound from plant material, primarily based on methodologies for complex flavonoid glycosides.

a) Plant Material Preparation:

-

Fresh plant material should be thoroughly washed and dried at a temperature below 50°C to prevent degradation of thermolabile compounds.

-

The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

b) Extraction:

-

Maceration: The powdered plant material is soaked in a solvent system, typically a methanol (B129727):water or ethanol:water mixture (e.g., 80:20 v/v), at room temperature for 24-48 hours with occasional agitation. This process is repeated three times to ensure exhaustive extraction.

-

Soxhlet Extraction: For a more efficient extraction, a Soxhlet apparatus can be used with the same solvent system. This method, however, involves heating and may not be suitable for highly sensitive compounds.

-

Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to higher extraction yields in shorter times. The powdered plant material is suspended in the solvent and subjected to ultrasonication.

c) Purification:

-

Liquid-Liquid Partitioning: The crude extract is concentrated under reduced pressure and then subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. Typically, the extract is first partitioned with n-hexane to remove non-polar compounds, followed by ethyl acetate, and finally n-butanol. Flavonoid glycosides are generally enriched in the n-butanol fraction.

-

Column Chromatography: The enriched n-butanol fraction is further purified using column chromatography.

-

Silica Gel Column Chromatography: A gradient elution system of dichloromethane (B109758) and methanol is commonly employed. The polarity is gradually increased by increasing the proportion of methanol.

-

Sephadex LH-20 Column Chromatography: This is a widely used method for separating flavonoids. The column is typically eluted with methanol.

-

Reversed-Phase (C18) Column Chromatography: A gradient of methanol and water is used for elution, starting with a low concentration of methanol and gradually increasing it.

-

d) Final Purification:

-

Fractions containing the target compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are pooled and may require further purification using preparative High-Performance Liquid Chromatography (prep-HPLC) to obtain a highly pure compound.

Quantitative Analysis by UPLC-DAD-QToF/MS

This section details the methodology for the quantitative analysis of this compound, as adapted from published research on Ardisia and Damnacanthus species.

a) Sample Preparation:

-

A known amount of dried, powdered plant material is extracted with a methanol:water:formic acid (50:45:5, v/v/v) solution.

-

The extract is then purified using a Solid-Phase Extraction (SPE) C18 cartridge to remove interfering compounds.

b) Instrumentation and Conditions:

-

Instrument: Ultra-Performance Liquid Chromatography (UPLC) system coupled with a Diode Array Detector (DAD) and a Quadrupole Time-of-Flight Mass Spectrometer (QToF/MS).

-

Column: A reversed-phase C18 column (e.g., 1.7 µm particle size).

-

Mobile Phase: A gradient elution using two solvents:

-

Solvent A: 0.1% formic acid in water

-

Solvent B: 0.1% formic acid in acetonitrile

-

-

Gradient Program: A typical gradient starts with a low percentage of Solvent B, which is gradually increased over the run to elute compounds with increasing hydrophobicity.

-

Detection:

-

DAD: Monitoring at wavelengths around 280 nm and 350 nm.

-

QToF/MS: Operated in negative electrospray ionization (ESI) mode to detect the deprotonated molecule [M-H]⁻.

-

c) Quantification:

-

Quantification is achieved by constructing a calibration curve using a purified standard of this compound or a suitable internal standard. The peak area of the compound in the sample is then compared to the calibration curve to determine its concentration.

Visualizations

Experimental Workflow

Caption: General workflow for the extraction, purification, and analysis of this compound.

Potential Signaling Pathways

While specific signaling pathways for this compound are not yet fully elucidated, based on the known activities of quercetin (B1663063) and its other glycosides, it is hypothesized to modulate key inflammatory and antioxidant pathways.

Caption: Hypothesized modulation of inflammatory and antioxidant signaling pathways by this compound.

Unveiling a Complex Flavonoid: A Technical Guide to the Discovery and Isolation of Quercetin-3-O-sophoroside-7-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and structural characterization of Quercetin-3-O-sophoroside-7-O-glucoside, a complex flavonoid glycoside. This document details the initial identification of the compound in its natural source, provides a detailed experimental protocol for its extraction and purification, and presents its key analytical data. Furthermore, this guide explores a putative mechanism of action by examining the well-documented signaling pathways of structurally related compounds, offering a foundational framework for future research and drug development.

Introduction and Discovery

This compound is a naturally occurring flavonoid, a class of secondary metabolites known for their significant antioxidant and potential therapeutic properties. This complex glycoside is built upon a quercetin (B1663063) aglycone, which is substituted with a sophorose (a disaccharide of glucose) at the 3-position and a glucose molecule at the 7-position.

The compound was first identified as a constituent of the leaves of Brassica rapa var. rapa L. (turnip) during a comprehensive screening of phenolic compounds.[1] Its characterization was achieved through advanced analytical techniques, primarily High-Performance Liquid Chromatography coupled with Diode-Array Detection and Electrospray Ionization Mass Spectrometry (HPLC-DAD-MS/MS).[1] The presence of this and other complex glycosides highlights the intricate biosynthetic pathways within the plant kingdom and offers novel molecular scaffolds for pharmacological investigation.

Physicochemical and Spectroscopic Data

The definitive identification of this compound relies on a combination of spectroscopic techniques that elucidate its molecular structure.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃₃H₄₀O₂₂ | PubChem[2] |

| Molecular Weight | 788.66 g/mol | MedChemExpress, PubChem[2][3] |

| Appearance | Light yellow to yellow solid | MedChemExpress[3] |

| CAS Number | 42903-93-5 | MedChemExpress[3] |

Table 2: Spectroscopic Characterization Data

| Technique | Data | Interpretation | Source |

| UV-Vis (DAD) | λmax at 266, 350 nm | Typical absorption bands for a quercetin-3,7-di-O-glycoside structure. The substitution at position 7 is confirmed by the absence of a bathochromic shift with NaOAc. | Ferreres et al., 2008[1] |

| HPLC-ESI-MS/MS | [M-H]⁻: m/z 787 | Deprotonated molecular ion. | Ferreres et al., 2008[1] |

| MS² of 787: m/z 625 [M-H-162]⁻ | Loss of the terminal glucose from the sophorose moiety at the 3-position. | Ferreres et al., 2008[1] | |

| MS² of 787: m/z 463 [M-H-162-162]⁻ | Subsequent loss of the second glucose from the sophorose moiety, yielding the quercetin-7-O-glucoside fragment. | Ferreres et al., 2008[1] | |

| MS² of 787: m/z 301 [M-H-162-162-162]⁻ | Further loss of the glucose at the 7-position, resulting in the quercetin aglycone fragment [Quercetin-H]⁻. | Ferreres et al., 2008[1] |

Note on NMR Data: As of the latest literature review, a complete, peer-reviewed assignment of ¹H and ¹³C NMR data for isolated this compound has not been published. The structural confirmation relies heavily on the detailed MS/MS fragmentation pattern. However, predicted spectra can be inferred from the extensive NMR databases of quercetin and its various glycosides.

Experimental Protocols: Isolation and Purification

The following protocol is a detailed methodology for the large-scale preparative isolation and purification of quercetin glycosides, adapted from established procedures for similar compounds found in plant matrices.

Extraction

-

Plant Material Preparation: Air-dry the leaves of a source plant (e.g., Poacynum hendersonii) and grind them into a fine powder.

-

Solvent Extraction: Perform exhaustive extraction of the plant powder using 70% aqueous ethanol (B145695) under reflux for 2 hours. Repeat the process three times to ensure complete extraction of polar compounds.

-

Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at 60°C to obtain a crude extract.

-

Suspension: Suspend the crude extract in distilled water to prepare it for chromatographic separation.

Chromatographic Purification

The purification is a multi-step process designed to separate the target compound from a complex mixture of other phytochemicals.

-

Macroporous Resin Chromatography (Initial Cleanup):

-

Column: Use HPD-300 macroporous resin packed into a glass column.

-

Loading: Apply the crude aqueous extract to the top of the column.

-

Washing: Wash the column with several volumes of distilled water to remove highly polar impurities like sugars and organic acids.

-

Elution: Elute the flavonoid-rich fraction from the column using 70% aqueous ethanol. Monitor the eluate by HPLC.

-

Result: This step significantly increases the concentration of the target compound.

-

-

Sephadex LH-20 Chromatography (Fine Purification):

-

Preparation: Concentrate the flavonoid-rich fraction from the previous step to dryness and redissolve it in a minimal amount of methanol.

-

Column: Apply the concentrated sample to a Sephadex LH-20 column equilibrated with methanol.

-

Elution: Elute the column with methanol as the mobile phase.

-

Analysis: Collect fractions and analyze them using HPLC with DAD detection. Pool the fractions containing the pure this compound.

-

Final Product: Evaporate the solvent from the pooled fractions to yield the purified compound.

-

Table 3: Purification Efficiency

| Purification Step | Purity of QOS* | Recovery Yield |

| Crude Extract | 2.16% | - |

| Post-Macroporous Resin | 21.34% | 82.1% |

| Post-Sephadex LH-20 | 93.5% | N/A |

*Data adapted from a study on Quercetin-3-O-sophoroside (QOS) purification, demonstrating the effectiveness of this methodology.

Putative Biological Activity and Signaling Pathway

While specific pharmacological studies on this compound are limited, the biological activities of its close structural analogue, Quercetin-3-O-glucoside (Q3G), are well-documented. Q3G has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly hepatocellular carcinoma.

A key mechanism of action identified for Q3G is the inhibition of human DNA topoisomerase II. This enzyme is critical for managing DNA topology during replication and transcription. Its inhibition leads to DNA strand breaks, which triggers cell cycle arrest and ultimately induces apoptosis.

Table 4: Comparative Cytotoxicity of Quercetin-3-O-glucoside (Q3G)

| Cell Line | Compound | IC₅₀ Value | Effect |

| Caco-2 (Colon Carcinoma) | Q3G | 79 µg/mL | Cytotoxicity |

| HepG2 (Liver Carcinoma) | Q3G | 150 µg/mL | Cytotoxicity |

| HEK293 (Non-cancer) | Q3G | 186 µg/mL | Lower Cytotoxicity |

This data for the related compound Q3G suggests a potential for selective anticancer activity, which warrants investigation for this compound.

The following diagram illustrates the putative signaling cascade initiated by the inhibition of Topoisomerase II, a likely mechanism of action for this compound based on data from its analogues.

Conclusion and Future Directions

This compound represents a complex yet promising natural product. Its initial discovery and characterization have been driven by advanced analytical techniques, and robust protocols for its isolation can be readily adapted. While direct evidence of its biological activity is still emerging, the well-established anticancer mechanisms of its close analogues provide a strong rationale for its further investigation.

Future research should focus on the complete structural elucidation of this compound via 1D and 2D NMR spectroscopy, the validation of its proposed anti-proliferative and pro-apoptotic effects in relevant cancer cell lines, and the direct investigation of its impact on key cellular signaling pathways. Such studies will be crucial in determining the potential of this compound as a lead compound in drug discovery and development.

References

The Biosynthesis of Quercetin-3-O-sophoroside-7-O-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin (B1663063), a prominent dietary flavonoid, and its glycosylated derivatives are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse bioactive properties. The specific glycosylation pattern of quercetin profoundly influences its solubility, stability, and bioavailability, thereby modulating its therapeutic efficacy. This technical guide provides an in-depth exploration of the biosynthetic pathway of a complex quercetin glycoside, Quercetin-3-O-sophoroside-7-O-glucoside. We will detail the enzymatic steps leading to the formation of the quercetin aglycone from the general phenylpropanoid pathway and then focus on the sequential glycosylation reactions catalyzed by specific UDP-glycosyltransferases (UGTs) that result in the final product. This guide includes a compilation of relevant quantitative data, detailed experimental protocols for the characterization of the involved enzymes, and visual representations of the biochemical pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field.

Introduction: The Flavonoid Biosynthesis Pathway and the Genesis of the Quercetin Aglycone

The biosynthesis of all flavonoids, including quercetin, originates from the phenylpropanoid pathway. This intricate metabolic network utilizes the aromatic amino acid L-phenylalanine as a starting precursor. A series of enzymatic reactions, summarized below, leads to the formation of p-coumaroyl-CoA, the gateway molecule into the flavonoid-specific branch of the pathway.

The core flavonoid skeleton is then assembled through the action of chalcone (B49325) synthase (CHS), which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. The resulting naringenin (B18129) chalcone is subsequently isomerized by chalcone isomerase (CHI) to form the flavanone (B1672756) naringenin.

From naringenin, a series of hydroxylation and oxidation reactions, catalyzed by flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and flavonol synthase (FLS), lead to the formation of the flavonol quercetin. This aglycone serves as the acceptor molecule for subsequent glycosylation events.

The Glycosylation Cascade: Formation of this compound

The attachment of sugar moieties to the quercetin backbone is a crucial step that enhances its chemical properties and biological activity. The biosynthesis of this compound involves a precise, multi-step enzymatic process catalyzed by a series of UDP-glycosyltransferases (UGTs). These enzymes transfer a sugar moiety from an activated sugar donor, typically UDP-glucose, to a specific hydroxyl group on the quercetin molecule.

The formation of this compound is believed to occur through a sequential glycosylation cascade:

-

7-O-Glucosylation of Quercetin: The initial step is the attachment of a glucose molecule to the 7-hydroxyl group of the quercetin aglycone. This reaction is catalyzed by a quercetin 7-O-glucosyltransferase .

-

3-O-Glucosylation of Quercetin-7-O-glucoside: The resulting Quercetin-7-O-glucoside then serves as a substrate for a quercetin 3-O-glucosyltransferase , which adds a glucose molecule to the 3-hydroxyl group.

-

Formation of the Sophoroside Moiety: The final step involves the addition of a second glucose molecule to the glucose at the 3-O position, forming a β-1,2-glycosidic bond. This reaction is catalyzed by a flavonoid 3-O-glucoside:2''-O-glucosyltransferase .

It is important to note that the specific enzymes responsible for this entire pathway in a single plant species have not been fully elucidated. The following sections describe candidate enzymes from various organisms that possess the required catalytic activities.

Key Enzymes in the Glycosylation of Quercetin

Several UGTs with the potential to participate in the biosynthesis of this compound have been identified and characterized from different plant and fungal species.

-

Quercetin 7-O-glucosyltransferase Activity: A UDP-glucosyltransferase from Citrus sinensis, CsUGT76F1 , has been shown to exhibit flavonoid 7-O-glucosyltransferase activity, capable of converting quercetin to quercetin-7-O-glucoside. Similarly, a fungal glucosyltransferase, BbGT from Beauveria bassiana, can also produce quercetin-7-O-glucoside.

-

Quercetin 3-O-glucosyltransferase Activity: The aforementioned fungal enzyme, BbGT , also demonstrates the ability to produce quercetin-3-O-glucoside, showcasing its flexible regiospecificity depending on the host organism.

-

Flavonoid 3-O-glucoside:2''-O-glucosyltransferase Activity: The formation of the sophoroside linkage is a critical step. An enzyme from Arabidopsis thaliana, UGT79B6 , has been identified as a flavonoid 3-O-glucoside:2''-O-glucosyltransferase. This enzyme specifically transfers a glucose molecule to the 2''-hydroxyl group of the glucose moiety already attached at the 3-O position of a flavonol. Another enzyme, UGT707B1 from Crocus sativus, is involved in the formation of flavonol sophorosides and is suggested to have flavonol-3-O-glucoside:2''-glucosyltransferase activity.

Quantitative Data on Relevant Glycosyltransferases

The following tables summarize the available quantitative data for some of the key UDP-glycosyltransferases that could be involved in the biosynthesis of this compound. It is important to note that the kinetic parameters are highly dependent on the specific enzyme, substrate, and reaction conditions.

Table 1: Kinetic Parameters of Candidate Quercetin Glycosyltransferases

| Enzyme | Source Organism | Substrate | Km (µM) | Vmax (units/mg) | Optimal pH | Optimal Temperature (°C) |

| CsUGT76F1 | Citrus sinensis | Quercetin | 36.78 | - | 8.0 | 40 |

| BbGT | Beauveria bassiana | Quercetin | - | - | 8.0 | 35 |

| UGT79B6 | Arabidopsis thaliana | Kaempferol 3-O-glucoside | - | - | - | - |

| UGT707B1 | Crocus sativus | Kaempferol 3-O-glucoside | - | - | - | - |

Note: '-' indicates data not available in the cited literature.

Experimental Protocols

This section provides a generalized methodology for the key experiments required to identify, characterize, and quantify the activity of the UGTs involved in the biosynthesis of this compound.

Heterologous Expression and Purification of UGTs

-

Gene Cloning: The open reading frame of the candidate UGT gene is amplified from cDNA and cloned into a suitable expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

-

Heterologous Expression: The expression vector is transformed into a suitable host organism (E. coli, Saccharomyces cerevisiae, etc.). Protein expression is induced under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

-

Protein Purification: The cells are harvested and lysed. The recombinant protein, often with an affinity tag (e.g., His-tag), is purified using affinity chromatography (e.g., Ni-NTA resin). The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Assay for Glycosyltransferase Activity

-

Reaction Mixture: A typical reaction mixture (total volume of 50-100 µL) contains:

-

Tris-HCl buffer (50-100 mM, pH 7.5-8.0)

-

Acceptor substrate (e.g., Quercetin, Quercetin-7-O-glucoside, Quercetin-3-O-glucoside) dissolved in DMSO (final concentration 50-200 µM)

-

Sugar donor (UDP-glucose, 1-5 mM)

-

Purified recombinant UGT enzyme (1-5 µg)

-

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 30-37°C) for a specific duration (e.g., 30-60 minutes).

-

Reaction Termination: The reaction is stopped by adding an equal volume of methanol (B129727) or by heat inactivation.

-

Product Analysis: The reaction mixture is centrifuged, and the supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the glycosylated products.

HPLC Analysis of Quercetin Glycosides

-

Chromatographic System: A reverse-phase HPLC system equipped with a C18 column is typically used.

-

Mobile Phase: A gradient elution is commonly employed using a mixture of two solvents:

-

Solvent A: Water with 0.1% formic acid or acetic acid

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid

-

-

Detection: The eluting compounds are monitored using a UV-Vis detector at a wavelength of approximately 350 nm.

-

Quantification: The concentration of the product is determined by comparing the peak area with that of a standard curve generated using a known concentration of the authentic compound.

Visualizing the Biosynthesis and Experimental Workflows

To provide a clearer understanding of the complex processes involved, the following diagrams have been generated using the Graphviz DOT language.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process requiring a series of specific enzymatic reactions. While the general pathway for quercetin aglycone formation is well-established, the precise sequence and the specific UGTs involved in the subsequent glycosylations to form this particular triglycoside are still an area of active research. The enzymes highlighted in this guide, sourced from various organisms, provide valuable candidates for metabolic engineering approaches aimed at the biotechnological production of this and other complex flavonoids. Further research is needed to identify the complete set of enzymes from a single source and to fully characterize their kinetic properties. Such knowledge will be instrumental in the development of robust and efficient biocatalytic systems for the synthesis of high-value, bioactive flavonoid glycosides for pharmaceutical and nutraceutical applications.

A Comprehensive Technical Guide to the Physicochemical Properties of Quercetin-3-O-sophoroside-7-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin-3-O-sophoroside-7-O-glucoside is a flavonoid, a class of polyphenolic secondary metabolites found in plants. As a glycoside of quercetin (B1663063), it is anticipated to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a detailed overview of the known physicochemical properties of this compound, alongside experimental protocols for its study and insights into its potential biological mechanisms. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

This compound is a complex flavonoid glycoside. While specific experimental data for this exact compound is limited in the public domain, its fundamental properties can be summarized and inferred from available data on closely related compounds.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source/Reference |

| Molecular Formula | C₃₃H₄₀O₂₂ | [1] |

| Molecular Weight | 788.66 g/mol | [1] |

| CAS Number | 42903-93-5 | [1] |

| Natural Sources | Brassica rapa var. rapa (turnip) leaves | [2] |

| Appearance | Likely a yellow, amorphous powder (inferred from related compounds) | N/A |

Table 2: Solubility Profile

| Solvent | Solubility | Reference |

| DMSO | ~10 mg/mL | Inferred from Quercetin-3-O-sophoroside |

| Dimethylformamide (DMF) | ~3 mg/mL | Inferred from Quercetin-3-O-sophoroside |

| Methanol (B129727) | Soluble | [3] |

| Acetonitrile (B52724) | Soluble | [3] |

| Water | Sparingly soluble | Inferred from general flavonoid glycoside properties |

Table 3: Spectroscopic Data

Detailed spectroscopic data for this compound is not available. The data presented is for the quercetin aglycone and related glycosides, which can be used for preliminary identification and characterization.

| Technique | Expected Data | Reference (for related compounds) |

| ¹H-NMR | Complex spectrum with signals for the aromatic protons of the quercetin backbone and numerous overlapping signals for the sugar moieties in the upfield region. Aromatic signals typically appear between δ 6.0 and 8.0 ppm. | [4][5] |

| ¹³C-NMR | Signals corresponding to the 15 carbons of the quercetin aglycone and the carbons of the sophorose and glucose units. Carbonyl carbon (C-4) signal is expected around δ 177 ppm. | [4][5] |

| UV-Vis (Methanol) | Expected λmax around 256 nm (Band II) and 355 nm (Band I), characteristic of the flavonol structure. | [6][7] |

| Mass Spectrometry (MS) | Expected [M-H]⁻ ion at m/z 787.65. Fragmentation would likely involve the sequential loss of the glucose (162 Da) and sophorose (324 Da) moieties. | [8] (fragmentation of a similar diglucoside) |

Experimental Protocols

Detailed experimental protocols for the isolation and analysis of this compound from its natural source, Brassica rapa, are not explicitly documented in a single source. However, a general methodology can be constructed based on established techniques for flavonoid glycoside purification.

Extraction and Isolation

The following protocol is a generalized procedure for the extraction and isolation of flavonoid glycosides from plant material.

Methodology:

-

Extraction: Dried and powdered leaves of Brassica rapa are macerated with 80% aqueous methanol at room temperature. The process is repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Flavonoid glycosides are typically enriched in the n-butanol fraction.

-

Macroporous Resin Chromatography: The n-butanol fraction is subjected to column chromatography using a macroporous adsorbent resin. The column is washed with water to remove sugars and other highly polar impurities, followed by a stepwise gradient of ethanol (B145695) in water to elute the flavonoid glycosides.

-

Sephadex LH-20 Chromatography: Fractions rich in the target compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.

-

Preparative HPLC: Final purification to obtain the pure compound is achieved using preparative high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase gradient of acetonitrile and water, often with a small percentage of formic acid.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) for Analysis

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

-

Gradient Program: A typical gradient might start with a low percentage of solvent B, increasing linearly over 30-40 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at the λmax of the compound (e.g., 355 nm).

-

Identification: Comparison of retention time and UV spectrum with a known standard, if available. Co-injection with an authentic standard can also be used for confirmation.

Biological Activities and Signaling Pathways

While specific studies on the biological activities of this compound are scarce, the activities of its aglycone, quercetin, and other quercetin glycosides are well-documented. It is plausible that this compound exhibits similar antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

Quercetin and its glycosides are potent antioxidants. Their mechanism of action involves several strategies.[9][10]

The antioxidant effect is twofold: direct scavenging of reactive oxygen species (ROS) through hydrogen atom donation, and indirect action by upregulating the Nrf2-ARE pathway, which leads to the expression of endogenous antioxidant enzymes.[11]

Anti-inflammatory Activity

Quercetin glycosides have demonstrated significant anti-inflammatory effects, primarily through the modulation of key signaling pathways involved in the inflammatory response.[12][13]

Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are activated, leading to the production of pro-inflammatory mediators. Quercetin glycosides can inhibit these pathways, thereby reducing inflammation.[11][14]

Anticancer Activity

The anticancer effects of quercetin are attributed to its ability to interfere with multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. The PI3K/Akt/mTOR pathway is a key target.[15][16][17][18]

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is often hyperactivated in cancer. Quercetin and its derivatives can inhibit key components of this pathway, such as PI3K and Akt, leading to the suppression of downstream signaling that promotes cancer cell growth and survival.

Conclusion

This compound is a complex natural product with significant potential for further scientific investigation. While specific experimental data for this compound remains limited, this guide provides a comprehensive overview based on the properties of closely related flavonoid glycosides. The provided methodologies and pathway diagrams offer a solid foundation for researchers to design and conduct further studies to fully elucidate the physicochemical properties and biological activities of this promising molecule. Further research is warranted to isolate and characterize this compound fully and to validate its therapeutic potential.

References

- 1. Quercetin 3-sophoroside-7-glucoside | C33H40O22 | CID 12960456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rsc.org [rsc.org]

- 4. ptfarm.pl [ptfarm.pl]

- 5. Quercetin 3-O-Glucuronide from Aglianico Vine Leaves: A Selective Sustainable Recovery and Accumulation Monitoring | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. labourdiscovery.ilo.org [labourdiscovery.ilo.org]

- 9. researchgate.net [researchgate.net]

- 10. Potential Role of Quercetin Glycosides as Anti-Atherosclerotic Food-Derived Factors for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 11. onions-usa.org [onions-usa.org]

- 12. researchgate.net [researchgate.net]

- 13. Topical Anti-Inflammatory Effects of Quercetin Glycosides on Atopic Dermatitis-Like Lesions: Influence of the Glycone Type on Efficacy and Skin Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. The antiproliferative effect of Quercetin in cancer cells is mediated via inhibition of the PI3K-Akt/PKB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Occurrence and Analysis of Quercetin-3-O-sophoroside-7-O-glucoside in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the occurrence of the flavonoid, Quercetin-3-O-sophoroside-7-O-glucoside, in various plant species. It details quantitative data, experimental protocols for its extraction and analysis, and visual representations of the analytical workflow. This document is intended to serve as a valuable resource for researchers in the fields of phytochemistry, natural product chemistry, and drug discovery.

Introduction

This compound is a complex flavonoid glycoside derived from quercetin (B1663063), a flavonol known for its potent antioxidant and anti-inflammatory properties. The glycosylation of quercetin at the 3 and 7 positions with sophorose and glucose, respectively, influences its solubility, stability, and bioavailability, making it a molecule of significant interest for pharmaceutical and nutraceutical applications. Understanding its natural sources and the methodologies for its isolation and quantification is crucial for harnessing its therapeutic potential.

Occurrence in Plants

This compound has been identified in a range of plant species, with a notable prevalence in the Brassicaceae and Fabaceae families. The concentration of this compound can vary significantly depending on the plant species, the specific organ, and environmental factors such as light exposure.

Quantitative Data Summary

The following table summarizes the quantitative occurrence of this compound in various plant sources as reported in the scientific literature.

| Plant Species | Family | Plant Part | Concentration | Reference |

| Dithyrea wislizenii | Brassicaceae | Fruits | 18.0 µmol/g (dried fruit) | [1][2] |

| Brassica fruticulosa | Brassicaceae | Leaves | 0.36 ± 0.001 mg/g (of extract) | [3][4] |

| Psophocarpus tetragonolobus (Winged Bean) | Fabaceae | Unknown | 1490 µg/g (Unknown variety 1) | [5] |

| Psophocarpus tetragonolobus (Winged Bean) | Fabaceae | Unknown | 2687 µg/g (Unknown variety 2) | [5] |

| Brassica napus (Rapeseed) | Brassicaceae | Leaves | Accumulation increases in response to UVB radiation | [6] |

| Brassica rapa var. rapa | Brassicaceae | Leaves | Isolated from this source | [7][8] |

| Inula clarkei | Asteraceae | Not specified | Identified in this species | [9] |

| Inula obtusifolia | Asteraceae | Not specified | Identified in this species | [9] |

| Tribulus terrestris | Zygophyllaceae | Leaves | Identified as a component of the flavonoid fraction |

Experimental Protocols

The following section details the methodologies for the extraction, isolation, and quantification of this compound from plant materials, synthesized from various published studies.

Sample Preparation and Extraction

A generalized protocol for the extraction of flavonoid glycosides from plant tissues, particularly leaves, is as follows:

-

Harvesting and Drying: Fresh plant material (e.g., leaves) is harvested and thoroughly washed. To preserve the chemical integrity of the flavonoids, the material is typically freeze-dried or oven-dried at a low temperature (e.g., 40-50°C) to a constant weight. The dried material is then ground into a fine powder.

-

Initial Extraction: The powdered plant material is extracted with an aqueous alcohol solution. A common solvent system is 60-70% ethanol (B145695) or methanol (B129727) in water. The extraction can be performed by maceration at room temperature with agitation for 24-48 hours or through accelerated methods such as sonication or Soxhlet extraction. The process is typically repeated multiple times to ensure exhaustive extraction.

-

Solvent Removal: The combined extracts are filtered, and the organic solvent is removed under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a crude aqueous extract.

Purification and Isolation

The crude extract is a complex mixture of compounds. A multi-step purification process is required to isolate this compound.

-

Liquid-Liquid Partitioning: The aqueous crude extract is sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoid glycosides, being polar, are typically enriched in the n-butanol fraction.

-

Column Chromatography:

-

Sephadex LH-20: The n-butanol fraction is often subjected to size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol or an aqueous methanol mixture. This step helps to separate compounds based on their molecular size and polarity.

-

Reversed-Phase (C18) Chromatography: Further purification is achieved using reversed-phase column chromatography (e.g., on a C18 stationary phase). A gradient elution system of water and methanol or acetonitrile, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is employed. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quantification by High-Performance Liquid Chromatography (HPLC)

Quantitative analysis is typically performed using a reversed-phase HPLC system coupled with a Diode Array Detector (DAD) and often a Mass Spectrometer (MS).

-

Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used.

-

Mobile Phase: A common mobile phase consists of two solvents:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile or Methanol with 0.1% formic acid

-

-

Elution Gradient: A typical gradient program starts with a high percentage of Solvent A, gradually increasing the percentage of Solvent B over time to elute compounds of increasing hydrophobicity. For example, a linear gradient from 5% to 45% Solvent B over 40 minutes.

-

Flow Rate: A flow rate of 0.8 - 1.0 mL/min is commonly used.

-

Detection:

-

DAD: The DAD is set to monitor wavelengths characteristic of flavonoids, typically around 280 nm and 350 nm.

-

MS/MS: An Electrospray Ionization (ESI) source in negative ion mode is often used for mass spectrometry. The fragmentation pattern of the parent ion helps in the structural confirmation of this compound.

-

-

Quantification: Quantification is achieved by creating a calibration curve using a purified and authenticated standard of this compound. The peak area of the compound in the sample chromatogram is compared to the calibration curve to determine its concentration.

Visualizations

Experimental Workflow for Isolation and Identification

The following diagram illustrates a generalized workflow for the isolation and identification of this compound from a plant source.

Caption: Generalized workflow for the isolation and identification of this compound.

Signaling Pathway (Hypothetical)

While the specific signaling pathways directly modulated by this compound are a subject of ongoing research, a hypothetical pathway illustrating its potential antioxidant mechanism is presented below. This diagram is for illustrative purposes and represents a potential mode of action based on the known properties of quercetin and its glycosides.

References

- 1. quercetin-3-O-sophoroside | 18609-17-1 [chemicalbook.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. laurentian.ca [laurentian.ca]

- 5. Quercetin 3-sophorotrioside | C33H40O22 | CID 5282167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ejar.journals.ekb.eg [ejar.journals.ekb.eg]

- 8. Biological Investigation and Chemical Study of Brassica villosa subsp. drepanensis (Brassicaeae) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quercetin 3-O-sophoroside-7-O-rhamnoside | C33H40O21 | CID 102085574 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Activity of Quercetin-3-O-sophoroside-7-O-glucoside: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin-3-O-sophoroside-7-O-glucoside is a complex flavonoid glycoside found in nature, notably in the leaves of Brassica rapa var. rapa.[1][2] As a member of the extensive quercetin (B1663063) glycoside family, it is presumed to possess significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the known biological activities of this compound and its close structural analogs. Due to the limited availability of specific quantitative data for this compound, this paper extrapolates potential activities based on evidence from studies on highly similar quercetin derivatives. This guide also includes detailed experimental protocols and visual representations of key signaling pathways to facilitate further research and drug development efforts in this promising area of natural product chemistry.

Introduction

Quercetin, a flavonol found in numerous fruits, vegetables, and grains, is one of the most abundant dietary flavonoids. Its diverse pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities, are well-documented.[3][4][5] In nature, quercetin predominantly exists as glycosides, where one or more of its hydroxyl groups are attached to sugar moieties. This glycosylation significantly influences the bioavailability, solubility, and metabolic fate of the parent quercetin molecule, thereby modulating its biological activity.

This compound is a complex glycoside of quercetin, featuring a sophorose (a disaccharide of glucose) at the 3-position and a glucose molecule at the 7-position of the quercetin backbone. While research directly focusing on this specific molecule is limited, the biological activities of its constituent parts and structurally similar compounds provide a strong foundation for predicting its therapeutic potential.

Chemical Structure

Systematic Name: 2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[[2-O-(β-D-glucopyranosyl)-β-D-glucopyranosyl]oxy]-7-(β-D-glucopyranosyloxy)-4H-1-benzopyran-4-one

Molecular Formula: C₃₃H₄₀O₂₂

Molecular Weight: 788.66 g/mol

Biological Activities

Antioxidant Activity

A study on a Quercetin-3-O-diglucoside-7-O-glucoside isolated from fenugreek leaves demonstrated potent antioxidant activity.[6] It is important to note that a sophoroside is a specific type of diglucoside. The reported EC₅₀ values for this compound were:

-

DPPH Radical Scavenging Assay: 245.5 µM

-

ABTS Radical Scavenging Assay: 68.8 µM

Furthermore, Quercetin-3-O-sophoroside (lacking the 7-O-glucoside) exhibited a relative antioxidant capacity of 1.45 compared to Trolox in an ABTS assay and inhibited lipid peroxidation with an IC₅₀ value of 9.2 μM.[7] The aglycone, quercetin, is a well-established antioxidant with reported IC₅₀ values for DPPH radical scavenging activity ranging from 19.17 to 36.22 µg/ml.[8]

Table 1: Quantitative Antioxidant Data for Quercetin and its Glycosides

| Compound | Assay | IC₅₀ / EC₅₀ / Relative Activity | Reference |

| Quercetin-3-O-diglucoside-7-O-glucoside | DPPH | EC₅₀: 245.5 µM | [6] |

| Quercetin-3-O-diglucoside-7-O-glucoside | ABTS | EC₅₀: 68.8 µM | [6] |

| Quercetin-3-O-sophoroside | ABTS | 1.45 (relative to Trolox) | [7] |

| Quercetin-3-O-sophoroside | Lipid Peroxidation | IC₅₀: 9.2 µM | [7] |

| Quercetin | DPPH | IC₅₀: 19.17 µg/ml | [8] |

| Quercetin | H₂O₂ Scavenging | IC₅₀: 36.22 µg/ml | [8] |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to various pathologies. Flavonoids, including quercetin and its glycosides, are known to exert anti-inflammatory effects by modulating key inflammatory pathways.

The aforementioned Quercetin-3-O-diglucoside-7-O-glucoside from fenugreek was shown to suppress the production of reactive oxygen species (ROS), nitric oxide (NO), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[6] Quercetin and its glycosides have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[9] The anti-inflammatory mechanisms of quercetin often involve the inhibition of signaling pathways like NF-κB and MAPK.[10]

Anticancer Activity

Quercetin and its derivatives have demonstrated promising anticancer properties in various cancer cell lines.[11][12] These effects are mediated through the induction of cell cycle arrest and apoptosis, and the inhibition of cancer cell proliferation and migration.

While no specific IC₅₀ values are available for this compound, data for Quercetin-3-O-glucoside (Q3G) highlights its cytotoxic potential. In one study, Q3G exhibited significant cytotoxicity against the Caco-2 (colon carcinoma) cell line with an IC₅₀ of 79 μg/mL and moderate cytotoxicity against the HepG2 (liver hepatocellular carcinoma) cell line with an IC₅₀ of 150 μg/mL.[13] Another study reported an IC₅₀ of 40 µg/mL for Q3G against HeLa (cervical cancer) cells after 48 hours of treatment.[14]

Table 2: Anticancer Activity of Quercetin-3-O-glucoside

| Cell Line | Cancer Type | IC₅₀ | Reference |

| Caco-2 | Colon Carcinoma | 79 µg/mL | [13] |

| HepG2 | Liver Hepatocellular Carcinoma | 150 µg/mL | [13] |

| HeLa | Cervical Cancer | 40 µg/mL (48h) | [14] |

Modulation of Signaling Pathways

The biological activities of quercetin and its glycosides are underpinned by their ability to modulate intracellular signaling pathways critical for cell survival, proliferation, and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Quercetin has been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory genes.[15][16] This inhibition is often achieved by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

Caption: Inhibition of the NF-κB signaling pathway by quercetin glycosides.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial for regulating cell proliferation, differentiation, and apoptosis. Quercetin has been shown to modulate MAPK signaling, often leading to the induction of apoptosis in cancer cells.[10][17] For instance, quercetin can induce the p38 MAPK signaling pathway while decreasing levels of phosphor-ERK in certain cancer cell lines.[17]

Caption: Modulation of the MAPK signaling pathway by quercetin glycosides.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. Quercetin has been demonstrated to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.[18][19][20]

Caption: Inhibition of the PI3K/Akt signaling pathway by quercetin glycosides.

Experimental Protocols

Isolation and Purification of this compound

A general methodology for the isolation of flavonoid glycosides from plant material is outlined below. This protocol would need to be optimized for the specific isolation of this compound from Brassica rapa.

Caption: General workflow for the isolation of flavonoid glycosides.

Methodology:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, using methods such as maceration, soxhlet extraction, or ultrasound-assisted extraction.

-

Fractionation: The crude extract is then subjected to fractionation using column chromatography. Sephadex LH-20 is a common stationary phase for separating flavonoids.

-

Purification: The fractions containing the target compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and UV-Vis spectroscopy.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare serial dilutions of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

-

In a 96-well plate, add a specific volume of the test compound or standard to each well.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the sample.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.

Protocol:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Western Blot Analysis for NF-κB Pathway

Principle: Western blotting is used to detect and quantify specific proteins in a sample. This protocol focuses on analyzing the levels of key proteins in the NF-κB pathway, such as p65 and IκBα.

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., RAW264.7 macrophages) and treat them with LPS in the presence or absence of this compound for a specified time.

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a method like the Bradford or BCA assay.

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p65, anti-phospho-p65, anti-IκBα).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound, a complex flavonoid glycoside, holds considerable promise as a bioactive compound with potential therapeutic applications. While direct experimental evidence for its biological activities is currently limited, the data from structurally similar compounds strongly suggest potent antioxidant, anti-inflammatory, and anticancer properties. The modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt is likely a central mechanism underlying these effects.

Future research should focus on the following areas:

-

Isolation and Characterization: Development of optimized protocols for the isolation and purification of this compound from its natural sources to obtain sufficient quantities for comprehensive biological testing.

-

In Vitro and In Vivo Studies: Systematic evaluation of its antioxidant, anti-inflammatory, and anticancer activities using a range of in vitro assays and in vivo animal models to determine its efficacy and safety profile.

-

Mechanistic Studies: Detailed investigation into the molecular mechanisms of action, including its effects on various signaling pathways and gene expression profiles.

-

Bioavailability and Metabolism: Studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound to assess its bioavailability and identify its active metabolites.

The elucidation of the specific biological activities and mechanisms of this compound will be crucial for its potential development as a novel therapeutic agent or nutraceutical. This technical guide provides a foundational framework to guide and stimulate further investigation into this promising natural product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The therapeutic mechanisms of quercetin on inflammatory diseases: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. quercetin-3-O-sophoroside | 18609-17-1 [chemicalbook.com]

- 8. nehu.ac.in [nehu.ac.in]

- 9. mdpi.com [mdpi.com]

- 10. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. revistabionatura.com [revistabionatura.com]

- 13. Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)-Benzyl Isothiocyanate from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quercetin-3-Glucoside Extracted from Apple Pomace Induces Cell Cycle Arrest and Apoptosis by Increasing Intracellular ROS Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of quercetin on apoptosis, NF-κB and NOS gene expression in renal ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 17. kosinmedj.org [kosinmedj.org]

- 18. Quercetin alleviates chronic renal failure by targeting the PI3k/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. PI3K/Akt and ERK1/2 Signalling Are Involved in Quercetin-Mediated Neuroprotection against Copper-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Quercetin-3-O-sophoroside-7-O-glucoside: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin-3-O-sophoroside-7-O-glucoside is a complex flavonoid glycoside that has been identified in plant species, notably in the leaves of Brassica rapa var. rapa.[1] As a derivative of quercetin (B1663063), a widely studied flavonol known for its potent antioxidant, anti-inflammatory, and anticancer properties, this specific glycoside is of significant interest to the scientific community. The addition of sophoroside and glucoside moieties to the quercetin backbone can significantly alter its bioavailability, solubility, and metabolic fate, thereby influencing its biological activity. This technical guide provides a comprehensive review of the available literature on this compound and its closely related compounds, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.

Disclaimer: Direct quantitative biological activity data and specific experimental protocols for this compound are limited in the current scientific literature. Therefore, this guide presents data and protocols for the parent aglycone, quercetin, and its more extensively studied glycosides, such as quercetin-3-O-sophoroside and quercetin-3-O-glucoside, to provide a foundational understanding and a framework for future research.

Quantitative Biological Data

The following tables summarize the quantitative data available for quercetin and its closely related glycosides. This information provides a comparative basis for predicting the potential bioactivities of this compound.

| Compound | Assay | Cell Line/System | IC50 / Activity | Reference |

| Quercetin | DPPH Radical Scavenging | - | 19.17 µg/mL | [2] |

| Quercetin | H2O2 Scavenging | - | 36.22 µg/mL | [2] |

| Quercetin-3-O-sophoroside | Lipid Peroxidation Inhibition | Phospholipid liposomes | 9.2 µM | [3] |

| Quercetin-3-O-sophoroside | ABTS Radical Scavenging | - | 1.45 (relative to Trolox) | [3] |

| Quercetin-3-O-glucoside | DPPH Radical Scavenging | - | RC50: 22 µg/mL | [4] |

Table 1: Antioxidant Activity of Quercetin and its Glycosides

| Compound | Cell Line | IC50 | Reference |

| Quercetin | T47D (Breast Cancer) | 50 µM (48h) | [5] |

| Quercetin | MDA-MB-231 (Breast Cancer) | 85 µM (48h) | |

| Quercetin-3-O-glucoside | Caco-2 (Colon Carcinoma) | 79 µg/mL | [2] |

| Quercetin-3-O-glucoside | HepG2 (Hepatocellular Carcinoma) | 150 µg/mL | [2] |

Table 2: Anticancer Activity (Cytotoxicity) of Quercetin and Quercetin-3-O-glucoside

Experimental Protocols

Isolation and Purification of this compound from Brassica rapa

This protocol is based on general methods for flavonoid isolation and purification from plant materials.

-

Extraction:

-

Air-dry the leaves of Brassica rapa and grind them into a fine powder.

-

Extract the powdered material with 80% methanol (B129727) at room temperature with continuous agitation for 24 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

Defat the concentrated extract by partitioning with n-hexane.

-

-

Chromatographic Purification:

-

Subject the defatted methanol extract to column chromatography on a Sephadex LH-20 column.

-

Elute the column with a gradient of methanol-water, starting from a high water concentration and gradually increasing the methanol concentration.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a mobile phase such as ethyl acetate:formic acid:water.

-

Pool the fractions containing the compound of interest and concentrate them.

-

Further purify the concentrated fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient system.

-

Structural Elucidation

-

HPLC-DAD-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatograph coupled with a diode array detector (DAD) and an electrospray ionization tandem mass spectrometer (ESI-MS/MS) is used.

-

Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is typically employed.

-

Mobile Phase: A gradient of water (often acidified with formic or acetic acid) and methanol or acetonitrile (B52724) is used.

-

Detection: The DAD is set to scan a wide range of wavelengths (e.g., 200-400 nm) to obtain the UV spectrum of the compound, which is characteristic of flavonoids. The MS/MS is operated in negative ion mode to obtain the mass spectra and fragmentation patterns, which are crucial for identifying the aglycone and the sugar moieties. The fragmentation of the glycosidic bonds will reveal the masses of the sophorose and glucose units.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

-

Acquire 1H NMR and 13C NMR spectra to determine the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Utilize 2D NMR techniques such as COSY, HSQC, and HMBC to establish the connectivity between protons and carbons, and to confirm the attachment points of the sugar moieties to the quercetin backbone.

-

In Vitro Biological Activity Assays

-

Antioxidant Activity (DPPH Assay):

-

Prepare a stock solution of the purified compound in methanol or DMSO.

-

Prepare a series of dilutions of the compound.

-

In a 96-well plate, add a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to each well.

-

Add the different concentrations of the test compound to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

-

Anticancer Activity (MTT Assay):

-

Seed cancer cells (e.g., HepG2, Caco-2) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.

-

Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Signaling Pathways

Quercetin and its glycosides are known to modulate several key signaling pathways involved in inflammation and cancer. While direct evidence for this compound is lacking, it is plausible that it exerts its effects through similar mechanisms.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Quercetin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Quercetin has been demonstrated to modulate MAPK signaling, leading to cell cycle arrest and apoptosis in cancer cells.

Conclusion

This compound is a complex flavonoid with potential biological activities inherited from its quercetin core. While direct experimental evidence for this specific glycoside is currently scarce, the data available for quercetin and its other glycosides provide a strong rationale for further investigation. The experimental protocols and pathway diagrams presented in this guide offer a solid foundation for researchers to explore the antioxidant, anti-inflammatory, and anticancer properties of this promising natural compound. Future studies should focus on isolating sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies to elucidate its specific biological functions and mechanisms of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)-Benzyl Isothiocyanate from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological activity of quercetin-3-O-glucoside, a known plant flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro and Molecular Docking Analysis of Quercetin as an Anti-inflammatory and Antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells [mdpi.com]

The Pharmacological Potential of Quercetin-3-O-sophoroside-7-O-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin-3-O-sophoroside-7-O-glucoside is a complex flavonoid glycoside, a derivative of the widely studied flavonol, quercetin (B1663063). While direct experimental data on this specific compound is limited, this technical guide synthesizes the current understanding of its potential pharmacological activities by examining the extensive research on quercetin and its related glycosides. This document provides an in-depth overview of its probable antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. Detailed experimental protocols for key in vitro assays are provided to facilitate further research, and relevant signaling pathways are visualized to elucidate potential mechanisms of action. All quantitative data for closely related compounds is summarized to serve as a benchmark for future studies on this compound.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their broad spectrum of biological activities. Quercetin, a prominent member of the flavonol subclass, has garnered significant attention for its potent antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. In nature, quercetin predominantly exists in its glycosidic forms, where it is bound to one or more sugar moieties. These glycosides, such as this compound, often exhibit altered bioavailability and pharmacokinetic profiles compared to the aglycone, which can influence their therapeutic efficacy.

This compound has been identified in various plant species, including Brassica rapa var. rapa (turnip) leaves.[1] Its complex structure, featuring a sophoroside and a glucoside moiety attached to the quercetin backbone, suggests unique physicochemical properties that may modulate its interaction with biological targets. This guide aims to provide a comprehensive technical overview of the putative pharmacological potential of this compound, drawing upon the wealth of knowledge on quercetin and its other glycosides to inform future research and drug development endeavors.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃₃H₄₀O₂₂ | [2] |

| Molecular Weight | 788.66 g/mol | [1] |

| CAS Number | 42903-93-5 | [1] |

| Appearance | White crystalline powder | [3] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO | [3] |

Pharmacological Potential and Quantitative Data

Direct quantitative data for this compound is scarce in the current literature. The following sections summarize the known activities and quantitative data for the parent compound, quercetin, and its closely related glycoside, Quercetin-3-O-sophoroside, to provide a basis for inferred potential.

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential, stemming from their ability to scavenge free radicals and chelate metal ions.

Quantitative Data for Related Compounds:

| Compound | Assay | Result | Source |

| Quercetin-3-O-sophoroside | ABTS Assay | Relative antioxidant capacity of 1.45 compared to Trolox | [3][4] |

| Quercetin-3-O-sophoroside | Lipid Peroxidation Inhibition | IC₅₀ = 9.2 μM | [3][4] |

| Quercetin | DPPH Radical Scavenging | IC₅₀ = 19.17 µg/ml | [5] |

| Quercetin | H₂O₂ Scavenging | IC₅₀ = 36.22 µg/ml | [5] |

| Quercetin-3-O-glucoside | DPPH Radical Scavenging | Significant antioxidant activity | [6] |

| Quercetin-3-O-diglucoside-7-O-glucoside | DPPH Radical Scavenging | EC₅₀ = 245.5 µM | [7] |

| Quercetin-3-O-diglucoside-7-O-glucoside | ABTS Radical Scavenging | EC₅₀ = 68.8 µM | [7] |

Anti-inflammatory Activity

Quercetin and its glycosides have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways and mediators.

Quantitative Data for Related Compounds:

| Compound | Cell Line | Assay | Result | Source |

| Quercetin-3-O-diglucoside-7-O-glucoside | RAW264.7 | Lipoxygenase Inhibition | 75.3 ± 1.6% inhibition at 10 mM | [7] |

| Quercetin-3-O-diglucoside-7-O-glucoside | RAW264.7 | Hyaluronidase Inhibition | 67.4 ± 4.0% inhibition at 2 mM | [7] |

| Quercetin-3-O-glucuronide | Mouse model | Dimethyl benzene-induced ear edema | Significant suppression | [8] |

| Quercetin-3-O-glucuronide | Mouse model | Acetic acid-induced peritoneal permeability | Significant suppression | [8] |

Anticancer Activity

The anticancer properties of quercetin are well-documented, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis through various signaling pathways.

Quantitative Data for Related Compounds:

| Compound | Cell Line | Assay | Result (IC₅₀) | Source |

| Quercetin-3-O-glucoside | HepG2 (Liver) | MTT Assay | ~150 μg/mL | [6] |

| Quercetin-3-O-glucoside | Caco-2 (Colon) | MTT Assay | 79 μg/mL | [6] |

| Quercetin | MCF-7 (Breast) | MTT Assay | 73 μM | [9] |

| Quercetin | MDA-MB-231 (Breast) | MTT Assay | 85 μM | [9] |

| Quercetin-3-O-glucoside | HeLa (Cervical) | WST Assay | 40 µg/mL (after 48h) | [10] |

Neuroprotective Effects

Emerging evidence suggests that quercetin and its derivatives may offer protection against neurodegenerative diseases by mitigating oxidative stress and neuroinflammation. A study on Quercetin-3-O-sophoroside demonstrated its potential in ameliorating learning and memory impairment in a scopolamine-induced amnesia mouse model, suggesting it could be a promising agent for Alzheimer's disease treatment.[11]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the pharmacological potential of this compound.

Isolation and Quantification

Protocol: High-Performance Liquid Chromatography-Diode Array Detection-Mass Spectrometry (HPLC-DAD-MS/MS)

This method is suitable for the identification and quantification of this compound in plant extracts.

-

Sample Preparation:

-

Lyophilize and grind the plant material to a fine powder.

-

Extract the powder with a suitable solvent system (e.g., 70% ethanol) using sonication.[12]

-

Centrifuge the mixture and filter the supernatant.

-

For quantitative analysis, acidic hydrolysis (pH 2) at 60°C for 1.5 hours may be employed to release the aglycone for easier quantification against a quercetin standard.[12][13]

-

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

In Vitro Antioxidant Assays

Protocol: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation.

-

Cell Culture:

-

Assay Procedure:

-

Wash cells three times with Dulbecco's Phosphate-Buffered Saline (DPBS).[14]

-

Add 50 µL of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) probe solution to each well.[14]

-

Add 50 µL of this compound at various concentrations (with quercetin as a positive control).[14]

-

Incubate for a specified time (e.g., 1 hour) at 37°C.

-

Wash the cells to remove the probe and compound.

-

Add a free radical initiator (e.g., AAPH) to induce oxidative stress.[15]

-

Measure fluorescence at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission) over time.[15]

-

-

Data Analysis:

-

Calculate the percentage of ROS inhibition relative to the control (cells treated with the radical initiator only).

-

Determine the IC₅₀ value.

-

In Vitro Anti-inflammatory Assay

Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

-

Cell Culture:

-

Seed RAW 264.7 macrophage cells (1.5 x 10⁵ cells/mL) in a 96-well plate and incubate for 24 hours.[16]

-

-

Assay Procedure:

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[16]

-

Collect 100 µL of the cell culture medium.

-

Add 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the medium.[16]

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

-

Determine the IC₅₀ value.

-

In Vitro Anticancer Assay

Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to assess the cytotoxic effects of a compound.

-